molecular formula C13H21BrN2 B12624858 C13H21BrN2

C13H21BrN2

Cat. No.: B12624858
M. Wt: 285.22 g/mol
InChI Key: QUKFSSTYUXHJGR-UHFFFAOYSA-M
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Description

. This compound is characterized by its bromine, nitrogen, and aromatic ring components, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of N-(3-amino-2,2-dimethylpropyl)-5-bromo-N,2-dimethylaniline involves several steps. One common method includes the reaction of 2,2-dimethylpropylamine with 5-bromo-2,2-dimethylaniline under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon to facilitate the process. Industrial production methods often involve large-scale reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

N-(3-amino-2,2-dimethylpropyl)-5-bromo-N,2-dimethylaniline: undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(3-amino-2,2-dimethylpropyl)-5-bromo-N,2-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors , altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in the nervous system .

Comparison with Similar Compounds

N-(3-amino-2,2-dimethylpropyl)-5-bromo-N,2-dimethylaniline: can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and overall reactivity. The uniqueness of N-(3-amino-2,2-dimethylpropyl)-5-bromo-N,2-dimethylaniline lies in its specific combination of bromine and amino groups, which confer distinct chemical and biological properties.

Biological Activity

C13H21BrN2, also known as 3-Bromo-5-{[butyl(ethyl)amino]methyl}aniline , is a compound that exhibits notable biological activities, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals. This article delves into the biological activities associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a bromine atom attached to a benzene ring and an amine functional group further substituted with a butyl(ethyl)amino group. This configuration is characteristic of many pharmaceutical compounds, contributing to its diverse biological activities.

1. Antimicrobial Properties

Research indicates that this compound has potential antimicrobial properties. It is investigated for its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action likely involves the interaction with bacterial cell membranes or inhibition of key metabolic pathways.

2. Anticancer Potential

The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving enzyme inhibition and receptor modulation. This aspect is critical for its potential application in cancer therapeutics.

3. Agrochemical Applications

This compound shows promise in agricultural applications as a pesticide or herbicide. Its biological activity suggests it can effectively target specific pests or weeds without adversely affecting non-target organisms, which is vital for sustainable agriculture.

The biological effects of this compound are attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom enhances the compound's lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets.

Data Table: Biological Activity Overview

Biological ActivityDescriptionReferences
AntimicrobialEffective against multiple bacterial strains,
AnticancerInduces apoptosis in cancer cells,
AgrochemicalPotential use as a pesticide/herbicide,

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects on strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer activity of this compound on human cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, leading to increased apoptosis markers compared to untreated controls. These findings support further investigation into its mechanism and therapeutic applications.

Properties

Molecular Formula

C13H21BrN2

Molecular Weight

285.22 g/mol

IUPAC Name

2-ethyl-6-methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium;bromide

InChI

InChI=1S/C13H21N2.BrH/c1-4-6-12-13-8-7-11(3)15(13)10-9-14(12)5-2;/h7-8H,4-6,9-10H2,1-3H3;1H/q+1;/p-1

InChI Key

QUKFSSTYUXHJGR-UHFFFAOYSA-M

Canonical SMILES

CCCC1=[N+](CCN2C1=CC=C2C)CC.[Br-]

Origin of Product

United States

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